4-[N-(BENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE
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Overview
Description
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate is an organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a benzenesulfonyl group attached to a butanamido moiety, which is further connected to a phenyl butanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of Butanamido Intermediate: The butanamido intermediate is synthesized by reacting butanoic acid with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with the butanamido intermediate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase IX, leading to antiproliferative effects on cancer cells . The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.
N-Butylbenzenesulfonamide: Contains a butyl group instead of the butanamido moiety.
Phenylbutyric Acid: Lacks the sulfonyl group but has a similar phenyl and butanoate structure.
Uniqueness
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and butanamido groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[4-[benzenesulfonyl(butanoyl)amino]phenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-3-8-19(22)21(27(24,25)18-10-6-5-7-11-18)16-12-14-17(15-13-16)26-20(23)9-4-2/h5-7,10-15H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRQGVYUZMWYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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